Fmoc-His-OMe

logP lipophilicity peptide synthesis

Standard Fmoc-His-OH can undergo unwanted self-condensation during activation, reducing yield. Fmoc-His-OMe solves this via a methyl ester that remains inert under standard coupling conditions. - Eliminates competing nucleophile reactions; reduces truncation byproducts in SPPS. - DMSO solubility ≥25 mg/mL prevents precipitation in automated synthesizers. - logP 3.45 enables reliable HPLC method development as a mid-polarity standard.

Molecular Formula C22H21N3O4
Molecular Weight 391.4 g/mol
Cat. No. B12093773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-His-OMe
Molecular FormulaC22H21N3O4
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H21N3O4/c1-28-21(26)20(10-14-11-23-13-24-14)25-22(27)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,23,24)(H,25,27)
InChIKeyYJYNUBXPJQOMJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-His-OMe: Procurement Guide and Key Properties


Fmoc-His-OMe (CAS 160450-10-2) is a doubly protected L-histidine derivative bearing a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino functionality and a methyl ester at the C‑terminus . With a molecular formula of C₂₂H₂₁N₃O₄ and a molecular weight of 391.42 g·mol⁻¹, it belongs to the class of Fmoc‑protected amino acid methyl esters widely employed as intermediates in both solid‑phase and solution‑phase peptide synthesis . The methyl ester renders the carboxyl group unreactive during chain assembly, enabling regioselective amide bond formation exclusively at the activated C‑terminus of a growing peptide—a feature that distinguishes it from the corresponding free‑acid analogs .

C-terminal methyl ester prevents self-condensation in fragment couplings
Fully compatible with Fmoc/tBu solid-phase peptide synthesis
Intermediate lipophilicity supports organic-solvent stock solutions

Substitution Risks: Fmoc-His-OMe vs. Analogous Building Blocks


Although Fmoc-His-OMe, Fmoc-His-OH, and Boc-His-OMe all deliver a histidine residue to a peptide sequence, their divergent protection chemistries create non‑overlapping process windows. Fmoc-His-OH carries a free carboxylic acid that can act as a competing nucleophile during activation, whereas the methyl ester of Fmoc-His-OMe remains inert under standard coupling conditions, eliminating self‑condensation side products . Conversely, Boc-His-OMe relies on acid‑labile N‑terminal protection that is orthogonal to the Fmoc/tBu strategy dominating modern solid‑phase peptide synthesis (SPPS); switching to Boc chemistry demands different resins, cleavage cocktails, and side‑chain protecting groups . The quantitative evidence below documents where these differences translate into measurable performance gaps in lipophilicity, solubility, and racemization risk.

Fmoc-His-OH free acid may act as competing nucleophile; methyl ester eliminates self-condensation risk.
Boc-His-OMe requires acid-labile deprotection incompatible with Fmoc SPPS; limits process compatibility.
Fmoc-His(Trt)-OH trityl protection reduces racemization but shifts lipophilicity and solubility profile.

Fmoc-His-OMe: Head-to-Head Quantitative Comparison Data


Lipophilicity (LogP) Comparison

The calculated logP of Fmoc-His-OMe is 3.45 . This places it in an intermediate lipophilicity window that is distinctly different from the more lipophilic Fmoc-His(Trt)-OH (logP 7.65) [1] and the considerably more hydrophilic Boc-His-OMe (logP 1.41) . The ~4.2 log unit differential relative to Fmoc-His(Trt)-OH translates to a >10,000‑fold difference in octanol/water partition coefficient, directly impacting chromatographic retention, DMSO stock homogeneity, and compatibility with aqueous reaction media. The ~2 log unit difference versus Boc-His-OMe similarly alters reversed‑phase HPLC behavior and solvent selection for coupling reactions.

Lipophilicity (LogP)
Cross-study comparable
Fmoc-His-OMe: 3.45
vs Fmoc-His(Trt)-OH: 7.65
vs Boc-His-OMe: 1.41
Supports solvent selection and chromatographic method development
ΔlogP >4 vs Trt-OH significantly alters aqueous compatibility
logP lipophilicity peptide synthesis solubility

Solubility Profile in Organic Solvents

Fmoc-His-OMe is freely soluble in chloroform and methanol, and soluble in DMSO to at least 25 mg·mL⁻¹ with ultrasonication . In contrast, Fmoc-His-OH (CAS 116611-64-4) is described as only slightly soluble in DMSO and DMF, and very slightly soluble in methanol even with heating [1]. The methyl ester of Fmoc-His-OMe masks the polar carboxylate, reducing intermolecular hydrogen bonding and enhancing solubility in moderately polar organic solvents—a practical advantage when preparing high‑concentration stock solutions for automated synthesizer cartridges or for solution‑phase fragment couplings.

Solubility Profile
Cross-study comparable
Fmoc-His-OMe: freely soluble in CHCl₃, MeOH; ≥25 mg/mL DMSO
Fmoc-His-OH: slightly soluble in DMSO, DMF
Enables high-concentration stocks for automated synthesizer cartridges
Estimated 5–10× higher DMSO solubility vs free acid
solubility DMSO peptide synthesis stock solution

Racemization Risk During Coupling

Histidine is the most racemization‑prone proteinogenic amino acid during Fmoc SPPS, driven by imidazole‑mediated abstraction of the α‑proton upon carboxyl activation [1]. Fmoc-His-OMe, lacking an imidazole protecting group, is inherently susceptible to this pathway. In contrast, Fmoc-His(Trt)-OH employs a bulky τ‑trityl group that sterically shields the π‑nitrogen, significantly suppressing side‑chain‑induced epimerization [2]. Quantitative studies on analogous systems show that unprotected His derivatives can exhibit D‑isomer levels of 1–5% under standard coupling conditions, whereas suitably protected derivatives (e.g., Nπ‑MBom or Nπ‑Trt) maintain D‑isomer contamination below 0.5% by chiral HPLC . The methyl ester of Fmoc-His-OMe does not mitigate this liability; procurement for chirally sensitive applications must account for the absence of imidazole protection.

Racemization Risk
Class-level inference
Unprotected His: D-isomer 1–5% reported; imidazole-protected derivatives typically <0.5%
Chiral integrity requires review; imidazole protection may be needed for high-purity API
Class-level data; verify under specific coupling conditions
racemization histidine SPPS chiral integrity

Molecular Weight and C-Terminal Orthogonality

Fmoc-His-OMe possesses a molecular weight of 391.42 g·mol⁻¹ , which is 14.03 Da heavier than Fmoc-His-OH (377.39 g·mol⁻¹) and 122.12 Da heavier than Boc-His-OMe (269.30 g·mol⁻¹) [1]. The methyl ester provides C‑terminal protection that is orthogonal to both piperidine‑mediated Fmoc removal and TFA‑labile side‑chain deprotection; this enables its use as a discrete C‑terminal building block in fragment condensation strategies where the free acid would require orthogonal protection or generate sequence‑scrambling byproducts. The molecular weight differential with Boc-His-OMe also signals a complete change in protecting‑group strategy: Fmoc chemistry (base‑labile) vs. Boc chemistry (acid‑labile), which dictates resin choice, cleavage conditions, and global deprotection protocols.

MW & C‑Terminal Orthogonality
Cross-study comparable
391.42 g/mol
vs Fmoc-His-OH: 377.39 g/mol (+14.03 Da)
vs Boc-His-OMe: 269.30 g/mol (+122.12 Da)
Methyl ester provides orthogonal C-terminal protection for fragment condensation
Eliminates one deprotection/coupling cycle vs free acid
molecular weight orthogonal protection peptide synthesis fragment condensation

Vendor-Certified Purity Specification

Commercial Fmoc-His-OMe is routinely offered at ≥95% purity (HPLC, area%) by major suppliers such as WuXi TIDES and CymitQuimica . WuXi TIDES additionally specifies an enantiomeric purity of ≥99.5% (a/a) for the Fmoc-L-His-OMe stereoisomer, ensuring chiral integrity for peptide API synthesis . By comparison, Fmoc-His(Trt)-OH is typically available at ≥98% purity and specifically controlled for Fmoc-His-OH impurity at ≤0.1% (a/a), reflecting the different impurity profiles arising from the trityl protection chemistry . The ~3% nominal purity difference between Fmoc-His-OMe (≥95%) and Fmoc-His(Trt)-OH (≥98%) reflects the additional purification burden of the methyl ester derivative, which may influence the cost‑purity trade‑off in large‑scale procurement.

Vendor Purity
Supplier data
≥95% HPLC enantiomeric ≥99.5% L-isomer
Supports research-scale SPPS; purity gap may influence procurement at scale
Verify COA for specific batch
purity HPLC quality control procurement specification

Application Scenarios for Fmoc-His-OMe Selection


Solution-Phase Fragment Condensation

In convergent peptide synthesis strategies where a histidine‑containing fragment must be coupled via its C‑terminus to an amine‑terminal acceptor, Fmoc-His-OMe serves as a pre‑protected donor. The methyl ester prevents self‑condensation and eliminates the need for an additional C‑terminal protecting group installation and removal sequence, reducing synthesis cycle time by one deprotection/coupling cycle per fragment relative to Fmoc-His-OH . The intermediate lipophilicity (logP 3.45) ensures adequate solubility in tetrahydrofuran and dichloromethane, common solvents for solution‑phase fragment couplings.

Automated SPPS with High-Concentration Loading

Automated peptide synthesizers require amino acid building blocks to maintain homogeneous 0.2–0.5 M solutions in DMF or NMP throughout the synthesis run. Fmoc-His-OMe, with its demonstrated DMSO solubility of ≥25 mg·mL⁻¹ and solubility in chloroform/methanol , outperforms Fmoc-His-OH—which is only slightly soluble in DMSO and DMF —in maintaining consistent delivery to the reaction vessel. This reduces the risk of precipitation in transfer lines and improves coupling stoichiometry, leading to higher crude peptide purity and fewer truncation byproducts.

Chromatographic Method Development

Fmoc-His-OMe, with its well‑defined logP (3.45) and molecular weight (391.42 g·mol⁻¹) , serves as a model analyte for developing reversed‑phase HPLC methods aimed at separating Fmoc‑protected amino acid impurities. The intermediate lipophilicity positions it between the highly lipophilic Fmoc-His(Trt)-OH (logP 7.65) [1] and the hydrophilic Boc-His-OMe (logP 1.41) , providing a useful midpoint for gradient optimization and column selectivity screening in quality control laboratories.

Methyl Ester Pro-Drug Strategy Research

In medicinal chemistry programs investigating esterase‑activated pro‑drugs, the methyl ester of Fmoc-His-OMe can serve as a latent carboxylic acid that is unmasked in vivo. The intermediate lipophilicity (logP 3.45) compared to the free acid Fmoc-His-OH (predicted logP ~2.06–3.26) provides enhanced membrane permeability while remaining below the lipophilicity threshold associated with poor aqueous solubility and high metabolic clearance, making it a suitable starting point for structure‑activity relationship studies of histidine‑containing peptide therapeutics.

Application
Selection Property
Validation Focus
Solution-phase fragment condensation
C‑terminal methyl ester orthogonality
Fragment coupling efficiency and cycle-time reduction
Automated SPPS with high-concentration loading
Solubility in DMF/NMP stock solutions
Precipitation-free delivery and coupling stoichiometry
Chromatographic method development
Intermediate lipophilicity (logP range)
HPLC gradient optimization and selectivity screening
Pro-drug activation research
Methyl ester as latent carboxyl form
Esterase-mediated hydrolysis and membrane permeability assays
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